molecular formula C19H20N4O2 B3012019 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1396877-21-6

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B3012019
CAS RN: 1396877-21-6
M. Wt: 336.395
InChI Key: NSJFQYKLAUGQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anti-tubercular agent. The structure of the compound suggests that it contains a pyrazine moiety, which is known for its role in the first-line anti-tubercular drug pyrazinamide, a piperidine ring, and a benzofuran unit, which are common in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, targeting Mycobacterium tuberculosis . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the formation of amide bonds and the construction of the piperidine and benzofuran scaffolds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal development . These techniques would be applicable to determine the three-dimensional conformation of this compound, which is crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the amide bond and the nitrogen-containing rings. The pyrazine ring, in particular, could be involved in redox reactions, which is a key feature of pyrazinamide's anti-tubercular activity. The benzofuran moiety could also participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The related compounds have been evaluated for cytotoxicity, indicating that they are non-toxic to human cells . This suggests that this compound may also exhibit favorable safety profiles. The compound's solubility in various solvents would be an important factor in its formulation for biological studies.

Scientific Research Applications

Interaction with Biological Targets

One area of research has focused on understanding how this compound interacts with specific biological targets, such as receptors. For instance, studies have delved into its binding affinity and antagonist activity towards cannabinoid receptors, highlighting its potential as a selective antagonist. Such research is foundational for developing drugs that can modulate receptor activity, which is crucial for treating conditions like inflammation and pain (Shim et al., 2002; Lan et al., 1999).

Synthesis and Chemical Analysis

Research has also concentrated on the synthesis and chemical analysis of the compound, aiming to improve synthesis methods or to understand its chemical properties better. For example, studies have described the regioselective synthesis of related compounds, offering insights into the chemical reactivity and potential for creating derivatives with enhanced biological activities (Sanad et al., 2021).

Potential Therapeutic Applications

Several studies have investigated the compound's potential therapeutic applications, especially its anti-tubercular properties. For instance, research on derivatives of this compound has shown significant activity against Mycobacterium tuberculosis, underlining its role in developing new anti-tubercular agents. These studies not only highlight the compound's efficacy but also its safety profile, indicating non-toxicity to human cells, which is crucial for drug development (Srinivasarao et al., 2020).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of the compound is essential for drug development. Research in this area has provided valuable information on how the compound is processed in the body, its main metabolic pathways, and its excretion. Such data are critical for assessing the compound's efficacy and safety in therapeutic use (Renzulli et al., 2011).

Mechanism of Action

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(17-11-15-3-1-2-4-16(15)25-17)22-12-14-5-9-23(10-6-14)18-13-20-7-8-21-18/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJFQYKLAUGQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.